[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl](1H-pyrazol-5-yl)methanone
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Overview
Description
3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-ylmethanone is a synthetic organic compound that features a pyrazole ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-ylmethanone typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazine derivatives with 1,3-diketones under acidic or basic conditions.
Introduction of Difluoromethyl Groups: The difluoromethyl groups are introduced via nucleophilic substitution reactions using difluoromethylating agents such as bromodifluoromethane.
Hydroxylation: The hydroxyl group is introduced through selective oxidation reactions, often using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines, depending on the reducing agents used.
Substitution: The difluoromethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Bromodifluoromethane, nucleophiles like amines or thiols.
Major Products
Oxidation: Ketones, aldehydes.
Reduction: Alcohols, amines.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used as a probe to study enzyme mechanisms or as a ligand in binding studies. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical assays.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-ylmethanone involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the nature of the target molecule.
Comparison with Similar Compounds
Similar Compounds
- 3,5-bis(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-ylmethanone
- 3,5-bis(chloromethyl)-4,5-dihydro-1H-pyrazol-1-ylmethanone
- 3,5-bis(methyl)-4,5-dihydro-1H-pyrazol-1-ylmethanone
Uniqueness
The presence of difluoromethyl groups in 3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-ylmethanone imparts unique chemical and physical properties, such as increased lipophilicity and metabolic stability. These properties differentiate it from similar compounds and make it particularly valuable in medicinal chemistry and materials science.
Properties
Molecular Formula |
C9H8F4N4O2 |
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Molecular Weight |
280.18 g/mol |
IUPAC Name |
[3,5-bis(difluoromethyl)-5-hydroxy-4H-pyrazol-1-yl]-(1H-pyrazol-5-yl)methanone |
InChI |
InChI=1S/C9H8F4N4O2/c10-6(11)5-3-9(19,8(12)13)17(16-5)7(18)4-1-2-14-15-4/h1-2,6,8,19H,3H2,(H,14,15) |
InChI Key |
BPXSOCKTILAPFO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=NN(C1(C(F)F)O)C(=O)C2=CC=NN2)C(F)F |
Origin of Product |
United States |
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